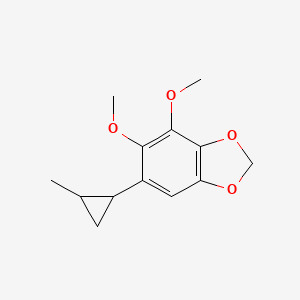![molecular formula C12H10N2O2S2 B14367471 Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate CAS No. 93232-09-8](/img/structure/B14367471.png)
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate is a heterocyclic compound with the molecular formula C12H10N2O2S2 . This compound belongs to the quinoxaline family, which is known for its wide range of applications in various fields such as materials science, pharmaceuticals, and organic chemistry .
Preparation Methods
The synthesis of Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate typically involves the reaction of 2,3-dichloroquinoxaline with nucleophiles. One common method is the reaction of 2,3-dichloro-6-sulfonyl quinoxaline with potassium salts of hydrazonodithioates at room temperature . Another method involves the reaction of 2,3-dichloroquinoxaline with thioureas in 1,4-dioxane to yield the desired product . These reactions are confirmed using techniques such as elemental analysis, infrared spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include potassium salts of hydrazonodithioates and thioureas . The major products formed from these reactions are 1,3-dithiolo[4,5-b]quinoxaline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of various quinoxaline derivatives . In biology and medicine, it has shown potential as an antimicrobial agent with good bacterial activity . Additionally, it has been studied for its anticancer, antidiabetic, and anti-inflammatory properties . In the industrial sector, it is used in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate involves its interaction with molecular targets such as kinases, lyases, and phosphodiesterases . It has been predicted to have activity against these targets with varying probability values . The compound exerts its effects by inhibiting the growth of certain bacterial and fungal strains .
Comparison with Similar Compounds
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate can be compared with other similar compounds such as 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives . These compounds share similar structural features and biological activities but differ in their specific applications and efficacy . For example, thiazolo[4,5-b]quinoxaline derivatives have shown potential as anticancer agents .
Properties
CAS No. |
93232-09-8 |
|---|---|
Molecular Formula |
C12H10N2O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
methyl 2-([1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C12H10N2O2S2/c1-16-9(15)6-10-17-11-12(18-10)14-8-5-3-2-4-7(8)13-11/h2-5,10H,6H2,1H3 |
InChI Key |
VLBXZTLAIHNYOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1SC2=NC3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)

![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)

![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
